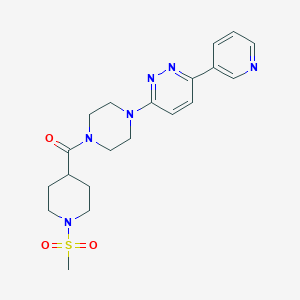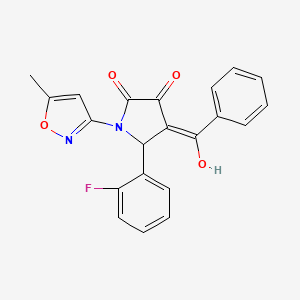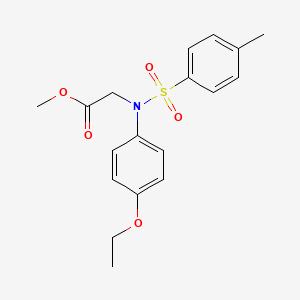
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, also known as BHPMCF, is a chemical compound with potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their biological activities. BHPMCF has been shown to possess significant pharmacological properties, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research on metal-organic frameworks (MOFs) and coordination polymers with components structurally similar to the compound highlights their potential applications. These compounds have been studied for various applications, including luminescent properties, photocatalytic activities, and as catalysts in chemical reactions.
Photoluminescent Properties and Catalysis : Some coordination polymers exhibit strong fluorescence and photoluminescent behavior, which could be leveraged in biological imaging and as molecular photosensitizers for visible light photoredox catalysis (Zhang, Petersen, & Milsmann, 2016).
Adsorption and Environmental Applications : MOFs have been investigated for their high uptake capacities for anionic dyes from aqueous solutions, demonstrating their potential in water purification and environmental remediation (Yu et al., 2021).
Copolymerization of Epoxides and CO2 : Zinc phenoxides have shown catalytic activity for the copolymerization of epoxides and carbon dioxide, indicating potential applications in sustainable chemistry and materials science (Darensbourg et al., 1999).
Fluorescent Sensors and Imaging Agents
Research into fluorescent sensors for Zn(II) ions, which share structural motifs with the compound , suggests potential applications in biological imaging and as imaging agents for central nervous system studies.
Biological Imaging : The development of midrange affinity fluorescent Zn(II) sensors for biological imaging applications underscores the importance of structural design in creating effective probes for cellular and molecular biology studies (Nolan et al., 2006).
Dopamine Receptor Imaging Agents : Analogues of iodobenzamide, including those with benzofuran scaffolds, have been characterized for their potential as D-2 dopamine receptor imaging agents, highlighting the relevance of structural considerations in the development of diagnostic tools for neurological disorders (Murphy et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Endothelin (ET) receptors , specifically the ET A and ET B subtypes . These receptors are transmembrane G-protein-coupled receptors found in various tissues, including vascular smooth muscle . They play a critical role in the control of blood flow and cell growth .
Mode of Action
The compound interacts with its targets, the ET receptors, by acting as an antagonist . This means it binds to these receptors and blocks their normal function. Specifically, it has been shown to have a significant inhibitory effect on ET-1-induced contraction in the rat thoracic aortic ring . This suggests that the compound may prevent the vasoconstrictive effects of ET-1, a potent vasoconstrictor .
Biochemical Pathways
The compound’s interaction with the ET receptors affects the biochemical pathways associated with vasoconstriction and vasodilation . By blocking the ET receptors, the compound may inhibit the vasoconstrictive effects of ET-1 and promote vasodilation . This could have downstream effects on blood flow and blood pressure.
Pharmacokinetics
It’s worth noting that similar compounds, such as bosentan and ambrisentan, which are also et receptor antagonists, have been noted for their high bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of vasoconstriction and promotion of vasodilation . This could potentially lead to a decrease in blood pressure and an improvement in blood flow. Some compounds with similar structures and mechanisms of action have been effective in relieving hypoxia-induced pulmonary arterial hypertension .
Propiedades
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-17-9-8-15-19(23)18(12-14-6-2-1-3-7-14)24-20(15)16(17)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXJWQXVCITOL-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)

![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)